molecular formula C18H20O3 B4730092 3-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde

3-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde

Cat. No. B4730092
M. Wt: 284.3 g/mol
InChI Key: XIIRPUHFOIBFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde, also known as DPN, is a synthetic compound that is widely used in scientific research. It is a selective agonist of estrogen receptor beta (ERβ), which is a member of the nuclear receptor family of transcription factors. DPN has been shown to have a variety of biological effects, including anti-inflammatory, neuroprotective, and anti-tumor properties.

Scientific Research Applications

3-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde is a valuable tool for studying the biological functions of ERβ. It has been used in a variety of scientific research applications, including:
- Investigating the role of ERβ in cancer: this compound has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. It has also been shown to have anti-tumor effects in other types of cancer, such as prostate and ovarian cancer.
- Studying the effects of estrogen on the brain: ERβ is expressed in the brain and has been implicated in a variety of neurological processes, including memory and cognition. This compound has been used to study the effects of estrogen on these processes.
- Investigating the role of ERβ in inflammation: this compound has been shown to have anti-inflammatory effects in a variety of models, including models of arthritis and colitis.

Mechanism of Action

3-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde selectively binds to and activates ERβ, which is a transcription factor that regulates gene expression. Upon binding to this compound, ERβ undergoes a conformational change that allows it to interact with coactivator proteins and bind to specific DNA sequences in the nucleus. This leads to the upregulation or downregulation of target genes, depending on the context.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, including:
- Anti-inflammatory effects: this compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo.
- Neuroprotective effects: this compound has been shown to protect against neuronal damage in models of Parkinson's disease and traumatic brain injury.
- Anti-tumor effects: this compound has been shown to inhibit the growth of breast cancer cells in vitro and in vivo.
- Cardiovascular effects: this compound has been shown to have vasodilatory effects and to improve cardiac function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

3-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde has several advantages for lab experiments, including its selectivity for ERβ and its ability to cross the blood-brain barrier. However, it also has some limitations, such as its relatively low potency and its poor solubility in aqueous solutions.

Future Directions

There are several future directions for research on 3-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde, including:
- Investigating its effects on other types of cancer: While this compound has been shown to have anti-tumor effects in breast, prostate, and ovarian cancer, its effects on other types of cancer are not well understood.
- Studying its effects on the immune system: this compound has been shown to have anti-inflammatory effects, but its effects on the immune system as a whole are not well understood.
- Developing more potent analogs: While this compound is a valuable tool for studying ERβ, its relatively low potency limits its use in some experiments. Developing more potent analogs could overcome this limitation.
- Investigating its effects on other neurological processes: While this compound has been used to study the effects of estrogen on memory and cognition, its effects on other neurological processes, such as mood and behavior, are not well understood.
Conclusion
In conclusion, this compound is a synthetic compound that is widely used in scientific research. It is a selective agonist of ERβ and has a variety of biological effects, including anti-inflammatory, neuroprotective, and anti-tumor properties. While this compound has some limitations, it is a valuable tool for studying the functions of ERβ and has several future directions for research.

properties

IUPAC Name

3-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-14-7-8-18(15(2)11-14)21-10-4-9-20-17-6-3-5-16(12-17)13-19/h3,5-8,11-13H,4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIRPUHFOIBFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=CC=CC(=C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.